molecular formula C20H25N3O2 B2578704 3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034259-45-3

3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2578704
CAS RN: 2034259-45-3
M. Wt: 339.439
InChI Key: TVULJVFQENUOAO-UHFFFAOYSA-N
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Description

3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is also known as MP-10 and is a selective dopamine D3 receptor antagonist.

Scientific Research Applications

Enantioselective Synthesis

The molecule has been implicated in enantioselective synthesis processes. For instance, studies have shown the preparation of N-methoxy-N-methylamide derivatives from precursors like (S)-methylpyroglutamate, indicating its utility in synthesizing complex piperidine structures with potential pharmacological applications (Calvez, Chiaroni, & Langlois, 1998).

Serotonin Receptor Agonist

Research into benzamide derivatives, including structures similar to "3-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide," has contributed to the development of serotonin 4 (5-HT(4)) receptor agonists. These compounds have been evaluated for their potential to treat gastrointestinal motility disorders, highlighting the molecule's relevance in discovering new therapeutics (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Anti-inflammatory and Analgesic Agents

The molecule has also been a starting point for synthesizing novel compounds with anti-inflammatory and analgesic properties. For example, derivatives synthesized from visnagenone and khellinone, incorporating the benzamide structure, have shown significant COX-2 inhibition and analgesic activities, underscoring its importance in developing new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Neuroleptic Activity

Additionally, benzamides, through their diverse modifications, have been explored for neuroleptic (antipsychotic) activities. The structural manipulation of these compounds, including the one , has led to the identification of potent drugs with potential applications in treating psychosis, demonstrating the molecule's role in psychiatric medication development (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Gastrointestinal Stimulant

Moreover, the synthesis and pharmacological evaluation of benzamide derivatives derived from piperidinamines have identified compounds like cisapride, indicating the molecule's utility in creating gastrokinetic agents that can treat gastrointestinal disorders without dopamine antagonism (Van Daele, De Bruyn, Sommen, Janssen, van Nueten, Schuurkes, Niemegeers, & Leysen, 1986).

properties

IUPAC Name

3-methoxy-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-12-18(6-9-21-15)23-10-7-16(8-11-23)14-22-20(24)17-4-3-5-19(13-17)25-2/h3-6,9,12-13,16H,7-8,10-11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVULJVFQENUOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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